CC-401 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

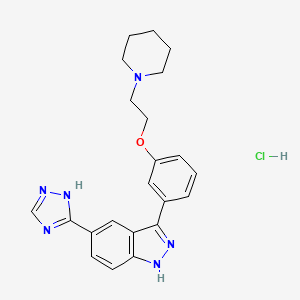

CC-401 hydrochloride is a useful research compound. Its molecular formula is C22H25ClN6O and its molecular weight is 424.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Research

CC-401 has been investigated for its potential in cancer therapy. In studies involving mouse xenograft models, CC-401 demonstrated efficacy in combination with anti-angiogenic agents like Bevacizumab and chemotherapeutics such as Oxaliplatin. The treatment led to reduced tumor growth and improved survival rates compared to controls. Specifically, CC-401 inhibited JNK-mediated pathways that contribute to tumor cell survival and proliferation .

Diabetes Treatment

Recent research highlights CC-401's role in promoting β-cell replication, which is vital for insulin production in diabetes management. In vitro studies showed that CC-401 enhances the replication of rodent and human β-cells by inhibiting dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) 1A and 1B. This action leads to reduced levels of the cell cycle inhibitor p27Kip1 and increased expression of replication-promoting genes, suggesting a potential therapeutic strategy for diabetes .

Renal Protection

CC-401 has also been evaluated for its protective effects on renal cells under stress conditions. In experiments using human proximal tubular epithelial cells, CC-401 reduced sorbitol-induced phosphorylation of c-Jun, indicating its capacity to mitigate cellular damage caused by hyperosmotic stress. This property could be beneficial in treating conditions like acute kidney injury .

Combination Therapy in Cancer

A study involving severe combined immunodeficient mice treated with CC-401 alongside Bevacizumab and Oxaliplatin showed that this combination therapy significantly reduced tumor burden compared to monotherapy or control groups. The findings suggest that CC-401 enhances the efficacy of existing cancer treatments by modulating JNK signaling pathways .

β-Cell Replication Enhancement

In a controlled laboratory setting, researchers screened over 2400 compounds to identify those promoting β-cell replication. CC-401 emerged as a leading candidate due to its ability to stimulate β-cell growth via DYRK inhibition, providing insights into new avenues for diabetes treatment strategies .

| Characteristic | Details |

|---|---|

| Target Kinases | JNK (all isoforms) |

| Ki Value | 25-50 nM |

| Solubility | ≥ 2.5 mg/mL (in various solvents) |

| Inhibition Type | Competitive (ATP binding site) |

| Cell Types Studied | Human HK-2 cells, rodent β-cells |

Propriétés

IUPAC Name |

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBVXKYKWOUGAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.